molecular formula C32CuF16N8 B1144002 Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine CAS No. 14916-87-1

Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine

Cat. No.: B1144002
CAS No.: 14916-87-1
M. Wt: 863.9 g/mol
InChI Key: FJAOBQORBYMRNO-UHFFFAOYSA-N
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Description

Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine is an organic molecule known for its excellent electron transporting properties and air stability. It is primarily used in various energy conservation applications due to its high electron mobility .

Mechanism of Action

Preparation Methods

The synthesis of Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine involves several steps:

    Reaction of nitrofluorobenzene with sodium tetrafluoroacetate: to produce a nitro intermediate.

  • Reaction of the nitro intermediate with hydrofluoric acid in the presence of copper chloride to form a fluorinated phthalocyanine intermediate.
  • Heating the intermediate in iodobenzene: to yield the final product.

Chemical Reactions Analysis

Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine undergoes various chemical reactions, including:

Scientific Research Applications

Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine is unique due to its high fluorine content, which enhances its electron mobility and stability. Similar compounds include:

Biological Activity

Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine is a fluorinated derivative of copper phthalocyanine known for its unique electronic properties and potential biological activities. Its structure includes multiple fluorine atoms that enhance its stability and electron mobility. This compound has garnered attention in various fields including photodynamic therapy (PDT), catalysis, and as an antibacterial agent.

Anticancer Properties

Research indicates that copper(II) phthalocyanines exhibit significant anticancer activity. In a study assessing the cytotoxic effects of various copper(II) complexes on human cancer cell lines (HeLa and Bel-7404), the hexadecafluoro derivative demonstrated notable antiproliferative effects with IC50 values ranging from 5.0 to 7.0 µM against liver carcinoma cells . The compound's mechanism of action is believed to involve the generation of reactive oxygen species (ROS) upon light activation during photodynamic therapy.

Antioxidant Activity

The antioxidant potential of copper(II) complexes has been evaluated using the DPPH assay. Results showed that these complexes exhibited significant antioxidant activity compared to their corresponding ligands which displayed minimal to no activity . This suggests that the presence of copper enhances the ability to scavenge free radicals.

DNA Interaction Studies

Copper(II) complexes have also been studied for their interaction with DNA. In DNA protection assays, while simple ligands showed protective behavior against oxidative damage to DNA, copper(II) complexes exhibited neutral effects—neither protective nor damaging . This highlights a complex interaction that warrants further investigation.

Antibacterial Activity

The antibacterial properties of copper(II) hexadecafluoro phthalocyanine have been assessed against various bacterial strains. The compound demonstrated selective antibacterial activity with minimum inhibitory concentration (MIC) values comparable to or better than standard antibiotics like doxycycline . Notably, it was effective against both Gram-positive and Gram-negative bacteria.

Photodynamic Therapy (PDT)

This compound has shown promise in PDT applications. Studies indicate that its incorporation into polymeric micelles enhances cellular uptake and photocytotoxicity in tumor models. In vivo experiments demonstrated significant tumor growth inhibition in treated mice .

Comparative Analysis of Biological Activities

Activity Copper(II) Hexadecafluoro Phthalocyanine Other Copper(II) Complexes
Anticancer Activity IC50: 5.0 - 7.0 µMVaries; generally higher IC50
Antioxidant Activity SignificantMinimal
DNA Interaction Neutral behaviorProtective by ligands
Antibacterial Activity Effective against multiple strainsVaries; often less effective
Photodynamic Efficacy High efficacy in tumor modelsVariable efficacy

Case Study 1: Photodynamic Therapy Efficacy

In a controlled study involving CT26 tumor-bearing BALB/c mice treated with polymeric micelles containing copper(II) hexadecafluoro phthalocyanine:

  • Results: Complete regression of tumors in 20% of treated subjects.
  • Conclusion: The compound’s enhanced photodynamic efficacy is attributed to improved biodistribution and cellular uptake facilitated by micelle encapsulation .

Case Study 2: Antioxidant and Anticancer Synergy

A comparative study evaluated the antioxidant capabilities of copper(II) complexes against their ligands:

  • Findings: Copper(II) complexes showed a marked increase in antioxidant activity correlating with enhanced anticancer properties.
  • Implication: The dual role as an antioxidant and anticancer agent positions these compounds as promising candidates for therapeutic development .

Properties

CAS No.

14916-87-1

Molecular Formula

C32CuF16N8

Molecular Weight

863.9 g/mol

IUPAC Name

copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,37,38,39-hexaza-29,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28(38),30(37),31(36),32,34-nonadecaene

InChI

InChI=1S/C32F16N8.Cu/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2

InChI Key

FJAOBQORBYMRNO-UHFFFAOYSA-N

SMILES

C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Cu+2]

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=C5C(=C([N-]4)N=C6C7=C(C(=C(C(=C7F)F)F)F)C(=N6)N=C8C9=C(C(=C(C(=C9F)F)F)F)C(=N8)[N-]C2=N3)C(=C(C(=C5F)F)F)F.[Cu+2]

Origin of Product

United States

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